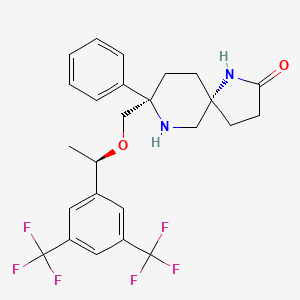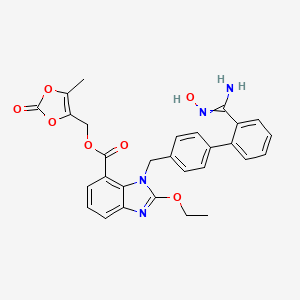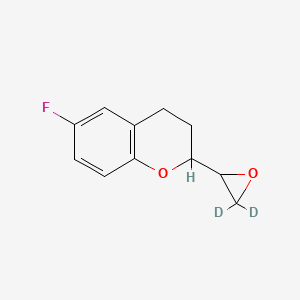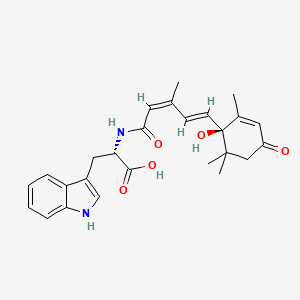
(+)-cis,trans-Abscisic Acid-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis,trans-Abscisic Acid-L-tryptophan is a compound that combines the properties of abscisic acid and L-tryptophan. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-tryptophan is an essential amino acid used in the biosynthesis of proteins and as a precursor to several important biomolecules, including serotonin and melatonin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-tryptophan typically involves the coupling of abscisic acid with L-tryptophan. This can be achieved through various synthetic routes, including:
Amide Bond Formation: This method involves the activation of the carboxyl group of abscisic acid, followed by its reaction with the amino group of L-tryptophan to form an amide bond.
Peptide Coupling Reagents: Common reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate the coupling reaction under mild conditions
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Applications De Recherche Scientifique
(+)-cis,trans-Abscisic Acid-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in plant growth regulation and stress responses.
Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter levels and its anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and biotechnological products .
Mécanisme D'action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tryptophan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes involved in plant hormone signaling and neurotransmitter synthesis.
Pathways Involved: It modulates pathways related to stress responses, growth regulation, and neurotransmitter biosynthesis
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin and melatonin.
Abscisic Acid: A plant hormone that regulates growth and stress responses.
Indole-3-Acetic Acid: Another plant hormone involved in growth regulation
Uniqueness
(+)-cis,trans-Abscisic Acid-L-tryptophan is unique due to its combined properties of abscisic acid and L-tryptophan, making it a versatile compound with applications in multiple fields. Its ability to modulate both plant and animal physiological processes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C26H30N2O5 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H30N2O5/c1-16(9-10-26(33)17(2)12-19(29)14-25(26,3)4)11-23(30)28-22(24(31)32)13-18-15-27-21-8-6-5-7-20(18)21/h5-12,15,22,27,33H,13-14H2,1-4H3,(H,28,30)(H,31,32)/b10-9+,16-11-/t22-,26-/m0/s1 |
Clé InChI |
UPNYUPVBCMZHSV-JKYCYRMFSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)/C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


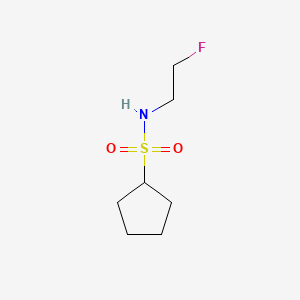

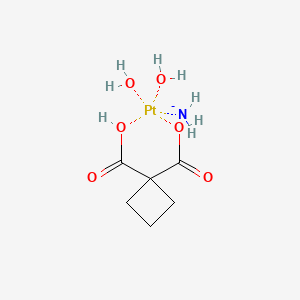
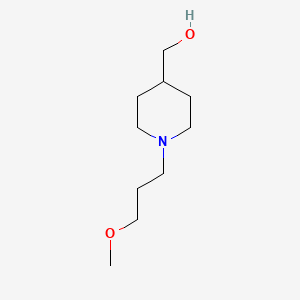
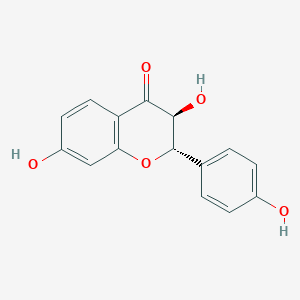
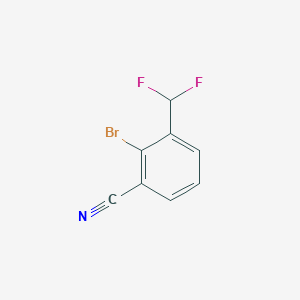
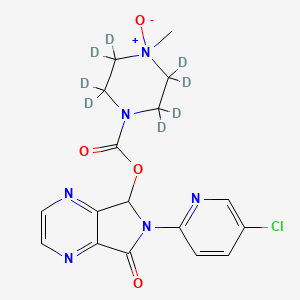
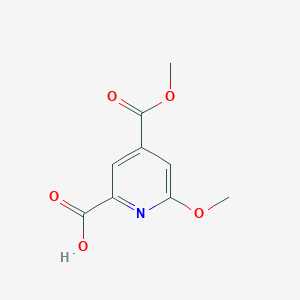
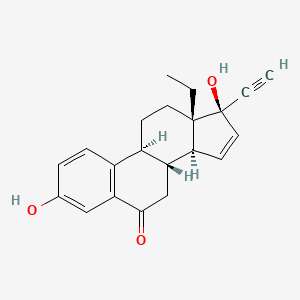
![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
